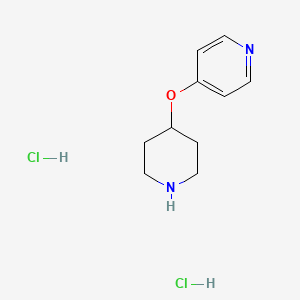

4-(Piperidin-4-yloxy)pyridine dihydrochloride

Descripción general

Descripción

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O•2HCl. It is a derivative of piperidine and pyridine, two important heterocyclic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 4-hydroxypyridine with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 4-hydroxypyridine, followed by the addition of piperidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-4-yloxy)pyridine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Aplicaciones Científicas De Investigación

4-(Piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Piperidin-4-yl)pyridine dihydrochloride

- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

4-(Piperidin-4-yloxy)pyridine dihydrochloride is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .

Actividad Biológica

4-(Piperidin-4-yloxy)pyridine dihydrochloride, commonly referred to as 4-POP, is an organic compound characterized by its unique structural configuration, which includes a pyridine ring substituted with a piperidin-4-yloxy group. This compound has gained attention in pharmacological research due to its potential biological activities and mechanisms of action. This article reviews the biological activity of 4-POP, synthesizing findings from various studies and highlighting its applications in medicinal chemistry.

- Molecular Formula : C10H16Cl2N2O

- Molecular Weight : Approximately 251.15 g/mol

- Solubility : The dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for biological assays.

Research indicates that 4-POP interacts with specific biological targets, including receptors and enzymes. Although the exact mechanisms are still under investigation, preliminary studies suggest the following potential activities:

- Receptor Modulation : 4-POP may act as a modulator for muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .

- Antiparasitic Activity : Some studies have explored its effects on parasitic organisms, indicating possible applications in treating diseases like malaria by targeting specific metabolic pathways .

In Vitro and In Vivo Studies

Research has demonstrated various biological activities of 4-POP through both in vitro and in vivo models:

- Cell Culture Studies : Initial investigations involved assessing the compound's effects on cell lines. These studies reported significant interactions with cellular pathways, although specific targets remain to be fully elucidated.

- Animal Models : In vivo studies using model organisms such as mice have shown that 4-POP can influence behavioral outcomes related to dopaminergic and glutamatergic systems, suggesting a role in modulating neurotransmitter activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-POP, a comparative analysis with structurally similar compounds has been conducted:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | Similar piperidine substitution | Different position of the ether linkage |

| 3-(Piperidin-4-yloxy)pyridine dihydrochloride | Similar piperidine substitution | Varies by position on the pyridine ring |

| 4-(Morpholin-4-yloxy)pyridine dihydrochloride | Morpholine instead of piperidine | Altered nitrogen-containing heterocycle |

This table illustrates that while these compounds share structural similarities, their distinct interaction profiles with biological targets may lead to different pharmacological effects.

Case Studies

- Cognitive Enhancement : A study exploring M4 receptor modulation found that compounds similar to 4-POP could reverse cognitive deficits in preclinical models, suggesting potential therapeutic applications for neurodegenerative diseases .

- Antiparasitic Efficacy : In another investigation, derivatives of 4-POP were tested against Plasmodium falciparum in vitro, revealing promising antiparasitic activity that warrants further exploration for malaria treatment .

Propiedades

IUPAC Name |

4-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBQKBGLOIQMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589987 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-36-9 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.